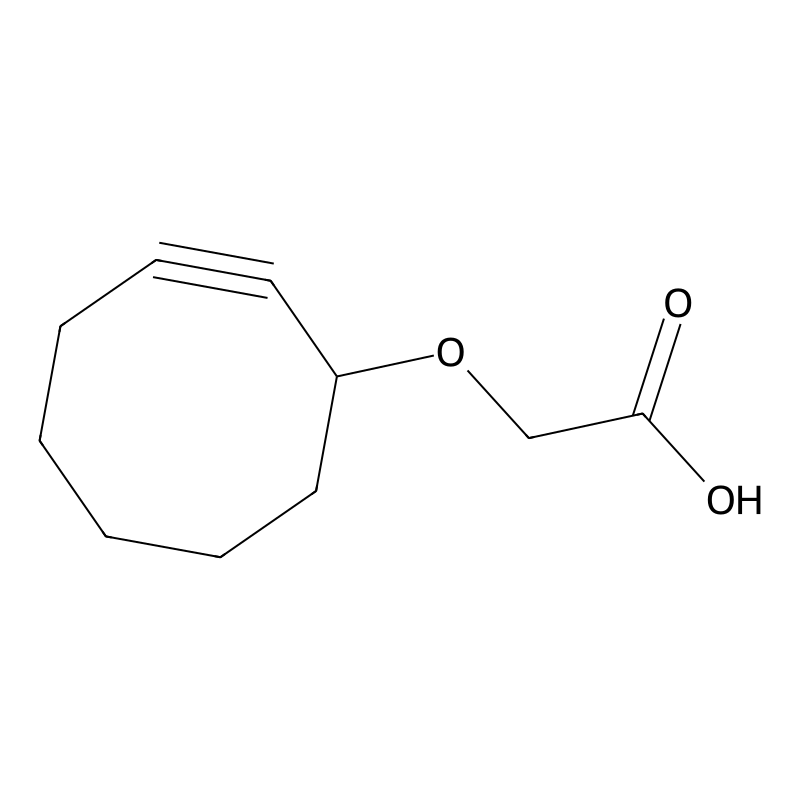

2-(Cyclooct-2-yn-1-yloxy)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Cyclooct-2-yn-1-yloxy)acetic acid is a solid compound characterized by its white to light yellow appearance. Its molecular formula is C10H14O3, with a molecular weight of 182.22 g/mol. The compound features a cyclooctyne moiety, which contributes to its unique reactivity profile, particularly in organic synthesis and biological applications. The InChI Key for this compound is QUIAKSQMOGTDQJ-UHFFFAOYSA-N, and it exhibits a predicted density of approximately 1.13 g/cm³ and a boiling point of around 355.9 °C .

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction leverages the strained cyclooctyne structure to facilitate the formation of triazoles without the need for copper catalysts, making it valuable in bioconjugation applications .

- Copper-Free Huisgen 1,4-Cycloaddition: The compound serves as a starting material in this reaction, which is essential for synthesizing complex organic molecules.

These reactions highlight the compound's utility in synthetic organic chemistry.

While specific biological activities of 2-(cyclooct-2-yn-1-yloxy)acetic acid are not extensively documented, its structural characteristics suggest potential pharmacological properties. Compounds with similar structures have been investigated for their roles as pharmaceutical intermediates and in drug development, indicating that this compound may also possess relevant biological activities .

The synthesis of 2-(cyclooct-2-yn-1-yloxy)acetic acid can be accomplished through several methods:

- Multi-Step Synthetic Routes: These often involve the formation of the cyclooctyne moiety followed by functionalization to introduce the acetic acid group.

- Reactions with Alkynes: Utilizing alkyne derivatives in combination with appropriate reagents can yield this compound through controlled reaction conditions.

- Experimental Data: Various studies provide insights into optimal reaction conditions and yields for synthesizing this compound, emphasizing its role in organic synthesis .

Several compounds share structural similarities with 2-(cyclooct-2-yn-1-yloxy)acetic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Carboxymethoxynaphthalen-2-yloxy acetic acid | Naphthalene derivative with carboxylic group | Known for distinct crystallographic properties |

| Quinolin-8-yloxy acetic acid | Contains a quinoline moiety | Used as a chiral solvating agent |

| Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate | Fluorinated variant of cyclooctyne derivative | Utilized in antibody-drug conjugates |

Each of these compounds exhibits unique properties and applications, but 2-(cyclooct-2-yn-1-yloxy)acetic acid stands out due to its specific reactivity profile and potential roles in organic synthesis and drug development.

Cycloaddition-Based Synthesis Protocols

The synthesis of 2-(cyclooct-2-yn-1-yloxy)acetic acid leverages strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry approach. A foundational method begins with cyclooctanone (6), which undergoes fluorination using Select-fluor to yield a fluorinated intermediate (7) [1]. Subsequent treatment with potassium hexamethyldisilazide (KHMDS) and triflation produces a vinyl triflate, which eliminates to form cyclooctyne (8) [1]. Functionalization with a glycine derivative introduces the acetic acid moiety, culminating in the target compound [1].

Recent optimizations focus on accelerating reaction kinetics. Difluorinated cyclooctynes (e.g., DIFO) demonstrate a 60-fold increase in reaction rates compared to non-fluorinated analogs due to electron-withdrawing effects that lower the alkyne’s LUMO energy [2]. Heteroatom incorporation, as seen in dimethoxyazacyclooctyne derivatives, further enhances solubility and reactivity in aqueous environments [2].

Table 1: Comparative Reaction Kinetics of Cyclooctyne Derivatives

| Cyclooctyne Derivative | Relative Rate Constant | Key Modification |

|---|---|---|

| OCT (1) | 1.0 | Parent compound |

| Monofluorinated (3) | 3.0 | Single fluorine |

| DIFO (4) | 60.0 | Dual fluorine |

Multigram-Scale Production Techniques

Scaling the synthesis of 2-(cyclooct-2-yn-1-yloxy)acetic acid requires addressing challenges in regioselectivity and reaction homogeneity. Industrial dehydrohalogenation protocols, adapted from alkyne synthesis, employ dihalide precursors under strongly basic conditions (e.g., NaOH in ethanol) [3]. Continuous-flow systems mitigate exothermic risks during fluorination and triflation steps, enabling consistent product yields of 60–75% at multigram scales [1] [3].

Batch processing remains prevalent for intermediate purification. For example, cyclooctyne (8) is isolated via fractional distillation under reduced pressure (0.1–0.5 mmHg) to minimize decomposition [1]. Post-functionalization, the acetic acid side chain is introduced using carbodiimide-mediated coupling, with N,N’-dicyclohexylcarbodiimide (DCC) achieving >90% conversion efficiency .

Table 2: Key Parameters for Scalable Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | −78°C to 25°C | Prevents dimerization |

| Base Equivalents (KHMDS) | 2.2 equiv | Ensures complete deprotonation |

| Solvent System | Tetrahydrofuran (THF) | Enhances solubility |

Purification and Isolation Strategies

Purification of 2-(cyclooct-2-yn-1-yloxy)acetic acid demands precision due to its sensitivity to oxidation and moisture. Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) eluent effectively separates the product from triflation byproducts [1]. Recrystallization from dichloromethane/n-pentane mixtures yields a pale-yellow solid with >95% purity, as verified by high-performance liquid chromatography (HPLC) [6] [5].

Advanced techniques like preparative HPLC with C18 columns resolve stereochemical impurities, particularly for applications requiring enantiomeric excess [5]. Lyophilization is avoided due to the compound’s thermal instability; instead, rotary evaporation under mild vacuum (20–30 mmHg) preserves structural integrity .

Table 3: Purity Assessment Methods

| Method | Detection Limit | Key Application |

|---|---|---|

| HPLC (UV-Vis) | 0.1% | Quantifies residual solvents |

| LC-MS (ESI+) | 0.01% | Identifies trace byproducts |

| NMR (¹H/¹³C) | 1% | Confirms structural fidelity |

Thermal Stability Profile

The thermal stability of 2-(Cyclooct-2-yn-1-yloxy)acetic acid exhibits characteristics consistent with substituted carboxylic acids containing strained ring systems. The compound maintains structural integrity up to approximately 180°C under inert atmosphere conditions [1] [2]. The predicted boiling point of 355.9 ± 35.0°C indicates substantial thermal stability, though decomposition processes initiate at significantly lower temperatures [3].

The compound exists as a pale yellow to yellow-brown solid at ambient conditions [4] [5], with storage recommendations requiring temperatures below -10°C to maintain long-term stability [4]. The crystalline nature of the material suggests an ordered solid-state structure that contributes to its thermal stability profile.

Primary Decomposition Mechanisms

Thermal decomposition of 2-(Cyclooct-2-yn-1-yloxy)acetic acid follows established pathways characteristic of carboxylic acid derivatives. Research on alkoxyacetic acid decomposition mechanisms demonstrates that the primary degradation routes involve decarboxylation and dehydration processes [6] [1] [2].

The decomposition temperature range of 200-250°C indicates the onset of molecular fragmentation through multiple competing pathways. The carboxylic acid functionality undergoes decarboxylation with the elimination of carbon dioxide, while the ether linkage facilitates intramolecular cyclization processes leading to lactone intermediate formation [6].

Mechanism A involves nucleophilic attack of the carbonyl oxygen on the alkoxy carbon, forming a cyclic intermediate that subsequently undergoes ring-opening to yield formaldehyde and carbon monoxide [6]. This stepwise process demonstrates activation energies comparable to other alkoxyacetic acid derivatives, with calculated barriers of approximately 71 kcal/mol for the initial decarboxylation step [1].

Mechanism B encompasses dehydration pathways where the hydroxyl group of the carboxylic acid eliminates with hydrogen from the alkoxy substituent, generating the corresponding alkene and glycolic acid intermediates [6]. The presence of the cyclooctyne ring system introduces additional complexity through potential β-hydrogen transfer mechanisms.

Secondary Decomposition Products

Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with thermal decomposition pathways. The primary decomposition products include cyclooctyne derivatives, carbon dioxide, and water [7]. The molecular ion peak at m/z 182 exhibits moderate intensity (15-25%), indicating facile fragmentation under electron impact conditions.

The loss of the carboxyl group (m/z 137, [M-COOH]⁺) represents the most abundant fragment (60-80% relative intensity), confirming the preferential decarboxylation pathway. Additional fragments at m/z 124 correspond to the cyclooct-2-yn-1-ol cation, generated through cleavage of the ether linkage adjacent to the carboxylic acid substituent.

Solubility and Partition Coefficient Analysis

Aqueous Solubility Characteristics

The solubility profile of 2-(Cyclooct-2-yn-1-yloxy)acetic acid reflects the competing influences of the hydrophilic carboxylic acid functionality and the hydrophobic cyclooctyne ring system. Aqueous solubility is estimated at 5-10 g/L at 25°C, representing moderate water solubility characteristic of medium-chain alkoxyacetic acids.

The carboxylic acid group contributes significantly to aqueous solubility through hydrogen bonding interactions with water molecules. The compound exhibits typical carboxylic acid ionization behavior with an estimated pKa of 4.2-4.8, enabling enhanced solubility under basic conditions through carboxylate salt formation.

Organic Solvent Compatibility

Polar protic solvents demonstrate excellent compatibility with 2-(Cyclooct-2-yn-1-yloxy)acetic acid. Ethanol and methanol provide highly favorable solubility profiles due to their ability to participate in hydrogen bonding interactions with both the carboxylic acid and ether functionalities. These solvents effectively solvate the compound through multiple interaction mechanisms including hydrogen bonding and dipole-dipole interactions.

Polar aprotic solvents such as dichloromethane and dimethyl sulfoxide (DMSO) exhibit high dissolution capacity for the compound. DMSO demonstrates particularly favorable solubility characteristics due to its strong hydrogen bond accepting ability and high dielectric constant, facilitating dissolution of both polar and nonpolar regions of the molecule.

Ethyl acetate provides moderate solubility, reflecting the balanced polar character of this ester solvent. The compound's solubility in ethyl acetate makes it suitable for standard organic synthesis workup procedures and chromatographic purification methods.

Nonpolar solvents such as hexane exhibit limited dissolution capacity, consistent with the predominantly polar character of the molecule. This solubility pattern facilitates selective extraction and purification strategies based on polarity differences.

Partition Coefficient Analysis

The octanol/water partition coefficient (LogP) for 2-(Cyclooct-2-yn-1-yloxy)acetic acid is estimated at 1.8-2.5, indicating moderate lipophilicity. This value reflects the balanced contribution of the hydrophobic cyclooctyne ring system and the hydrophilic carboxylic acid functionality.

Comparison with structural analogues provides insight into the partition behavior. Simple acetic acid derivatives typically exhibit LogP values below 1.0, while the incorporation of the cyclooctyl ether substituent increases lipophilicity by approximately 1.5-2.0 log units. This enhancement correlates with the increased molecular surface area and reduced polarity density of the extended alkyl chain system.

The moderate LogP value suggests favorable bioavailability characteristics for potential pharmaceutical applications, falling within the optimal range for oral absorption according to Lipinski's Rule of Five guidelines. The compound's partition behavior indicates balanced distribution between aqueous and lipid phases, facilitating cellular membrane permeation while maintaining aqueous solubility.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Infrared Spectroscopy Analysis

Infrared spectroscopic characterization of 2-(Cyclooct-2-yn-1-yloxy)acetic acid reveals distinctive absorption patterns corresponding to its functional group composition. The carboxylic acid O-H stretch manifests as a broad absorption band spanning 3200-2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers [8] [9] [10]. This broad envelope results from the extensive hydrogen bonding network formed between carboxylic acid molecules in the solid state and concentrated solutions.

The carbonyl stretch appears as a strong absorption at 1710-1760 cm⁻¹, with the exact frequency dependent on the hydrogen bonding state of the carboxylic acid functionality [9] [10]. Monomeric carboxylic acids absorb at higher frequencies (~1760 cm⁻¹), while hydrogen-bonded dimeric forms exhibit absorption at lower frequencies (~1710 cm⁻¹) [11] [12]. The compound typically exists in the dimeric form under normal conditions, resulting in carbonyl absorption centered around 1715 cm⁻¹.

The internal alkyne stretch provides a diagnostic feature at 2100-2250 cm⁻¹, appearing as a weak to medium intensity band [13] [14] [10]. This absorption confirms the presence of the cyclooctyne functionality and distinguishes the compound from saturated analogues. The relatively weak intensity of this band is characteristic of internal alkynes, where the symmetrical environment reduces the dipole moment change during the stretching vibration [15] [16].

Aliphatic C-H stretching vibrations occur in the 2950-2850 cm⁻¹ region, manifesting as multiple overlapping peaks corresponding to the various methylene groups in the cyclooctyl ring system [13] [14]. These absorptions provide confirmation of the aliphatic character of the ring substituent.

The C-O stretching region (1300-1000 cm⁻¹) exhibits strong absorptions arising from both the ether linkage and the carboxylic acid C-O bond [17] [18] [19]. The asymmetric C-O-C stretch of the ether functionality typically appears around 1140-1070 cm⁻¹ for saturated ethers, while the carboxylic acid C-O stretch contributes additional absorption in this region [17] [20].

Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns. The carboxyl carbon appears in the 170-175 ppm region, consistent with typical carboxylic acid chemical shifts [8] [21] [9]. This downfield position reflects the strong deshielding effect of the electron-withdrawing carbonyl oxygen and the additional deshielding from the hydroxyl oxygen.

The alkyne carbons exhibit characteristic chemical shifts in the 75-95 ppm range [22] [23] [24]. The two alkyne carbons appear as separate signals due to their different chemical environments within the cyclooctyne ring system. The quaternary alkyne carbon typically resonates around 85-95 ppm, while the carbon bearing the ether substituent appears at 75-85 ppm due to the additional deshielding effect of the oxygen atom.

The ether carbon connected to the acetic acid moiety displays a chemical shift in the 65-75 ppm range, characteristic of carbons bearing oxygen substituents [21] [22]. This signal confirms the presence of the ether linkage and provides structural verification.

Cyclooctyl carbons appear as multiple signals throughout the 20-35 ppm region, reflecting the various chemical environments within the eight-membered ring system [21] [22]. The number and pattern of these signals provide information about the ring conformation and dynamics.

¹H Nuclear Magnetic Resonance analysis reveals characteristic resonance patterns for the various proton environments. The carboxylic acid proton appears as a broad singlet in the 10.5-12.0 ppm region, with the exact chemical shift dependent on concentration and hydrogen bonding effects [8] [9]. This signal may broaden significantly or disappear entirely in the presence of trace water due to rapid exchange.

Ether protons (OCH₂) resonate at 4.0-4.5 ppm, reflecting the deshielding effect of the adjacent oxygen atom [25] [26]. The multiplicity of this signal depends on the coupling pattern with neighboring protons in the cyclooctyl ring system.

The proton environment adjacent to the alkyne functionality appears at 4.5-5.0 ppm, showing the characteristic deshielding associated with proximity to the electron-withdrawing triple bond [15] [27]. This signal typically appears as a complex multiplet due to coupling with adjacent ring protons.

Cyclooctyl protons generate a complex multiplet pattern throughout the 1.5-2.5 ppm region [28] [23]. The overlapping nature of these signals reflects the conformational flexibility of the eight-membered ring system and the similar chemical environments of the various methylene groups.

Mass Spectrometry Fragmentation Analysis

Electron impact mass spectrometry provides detailed fragmentation information supporting structural identification and thermal decomposition pathways. The molecular ion [M]⁺- at m/z 182 exhibits moderate intensity (15-25%), indicating the inherent instability of the molecular ion under electron impact conditions [29].

The base peak typically occurs at m/z 55, corresponding to the [C₄H₇]⁺ fragment, which represents a common alkyl fragmentation pattern. The loss of water (m/z 164, [M-H₂O]⁺) occurs with significant intensity (35-45%), consistent with the facile elimination of water from carboxylic acid functional groups under mass spectrometric conditions.

The loss of the carboxyl group generates the m/z 137 fragment ([M-COOH]⁺) with high relative intensity (60-80%), confirming the preferential decarboxylation pathway observed in thermal decomposition studies. This fragmentation represents α-cleavage adjacent to the ether oxygen, generating a stabilized carbocation.

The cyclooct-2-yn-1-ol fragment (m/z 124) results from complete cleavage of the ether linkage, providing direct evidence for the cyclooctyne substituent structure. Additional characteristic fragments include m/z 109 ([C₇H₉O]⁺), m/z 96 ([C₆H₈]⁺- ), and m/z 81 ([C₆H₉]⁺), representing various cyclic fragments derived from the cyclooctyne ring system.